molecular formula C14H22ClNO2 B12710977 4-(o-Methoxy-alpha-methylphenethyl)morpholine hydrochloride CAS No. 92322-94-6

4-(o-Methoxy-alpha-methylphenethyl)morpholine hydrochloride

Cat. No.: B12710977
CAS No.: 92322-94-6
M. Wt: 271.78 g/mol
InChI Key: ISCLJQFJJYALIF-UHFFFAOYSA-N
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Description

4-(o-Methoxy-alpha-methylphenethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound also features a methoxy group and a methylphenethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Methoxy-alpha-methylphenethyl)morpholine hydrochloride typically involves the reaction of 4-(o-Methoxyphenyl)-2-butanone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(o-Methoxy-alpha-methylphenethyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methylphenethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(o-Methoxy-alpha-methylphenethyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(o-Methoxy-alpha-methylphenethyl)morpholine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenethyl group but lacks the morpholine ring.

    Morpholine: Contains the morpholine ring but lacks the methoxy and methylphenethyl groups.

    4-(o-Methoxyphenyl)-2-butanone: Contains the methoxyphenyl group but lacks the morpholine ring.

Uniqueness

4-(o-Methoxy-alpha-methylphenethyl)morpholine hydrochloride is unique due to the combination of the morpholine ring and the methoxy-alpha-methylphenethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

92322-94-6

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

4-[1-(2-methoxyphenyl)propan-2-yl]morpholine;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-12(15-7-9-17-10-8-15)11-13-5-3-4-6-14(13)16-2;/h3-6,12H,7-11H2,1-2H3;1H

InChI Key

ISCLJQFJJYALIF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1OC)N2CCOCC2.Cl

Origin of Product

United States

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